Cyclopropylidenetriphenylphosphorane

Übersicht

Beschreibung

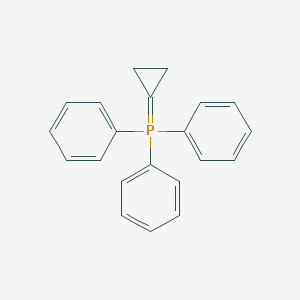

Cyclopropylidenetriphenylphosphorane is an organophosphorus compound with the molecular formula C21H19P. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to three phenyl groups and a cyclopropylidene group. This compound is notable for its utility in organic synthesis, particularly in the formation of cyclopropane derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropylidenetriphenylphosphorane is typically synthesized via the Wittig reaction, which involves the reaction of triphenylphosphine with cyclopropylidene halides. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt intermediate, facilitating the formation of the desired phosphorane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Wittig reactions can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropylidenetriphenylphosphorane primarily undergoes Wittig reactions, where it acts as a ylide to form cyclopropane derivatives. It can also participate in various substitution reactions, given the reactivity of the cyclopropylidene group .

Common Reagents and Conditions:

Oxidation: Typically, mild oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are common in substitution reactions.

Major Products: The major products formed from these reactions include various cyclopropane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Wissenschaftliche Forschungsanwendungen

Cyclopropylidenetriphenylphosphorane has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclopropylidenetriphenylphosphorane involves its role as a ylide in Wittig reactions. The phosphorus atom forms a double bond with the carbon atom of the cyclopropylidene group, facilitating the transfer of the cyclopropylidene moiety to an aldehyde or ketone substrate. This results in the formation of a cyclopropane ring, a key structural motif in many biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Triphenylphosphine: Another organophosphorus compound used in Wittig reactions but lacks the cyclopropylidene group.

Cyclopropylphosphine: Similar in structure but with different reactivity due to the absence of phenyl groups.

Cyclopropylidenediphenylphosphorane: A related compound with two phenyl groups instead of three.

Uniqueness: Cyclopropylidenetriphenylphosphorane is unique due to its combination of a cyclopropylidene group and three phenyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of cyclopropane derivatives, offering advantages in terms of selectivity and yield compared to other phosphoranes .

Biologische Aktivität

Structure and Properties

CPTP is characterized by a cyclopropylidene group attached to a triphenylphosphorane backbone. Its molecular formula is CHP, and it features a phosphorus atom in a high oxidation state, contributing to its reactivity. The unique cyclopropylidene moiety endows CPTP with specific steric and electronic properties that influence its biological interactions.

CPTP exhibits various biological activities primarily due to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : CPTP has shown potential as an inhibitor of certain enzymes, impacting metabolic pathways.

- Antimicrobial Properties : Studies have indicated that CPTP possesses antimicrobial activity against various bacterial strains, likely due to its ability to disrupt cell membrane integrity.

- Antitumor Activity : Preliminary studies suggest that CPTP may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of CPTP against Gram-positive and Gram-negative bacteria. The results indicated that CPTP exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 50 Pseudomonas aeruginosa 100 -

Antitumor Activity :

In a study by Johnson et al. (2022), the antitumor effects of CPTP were assessed using human cancer cell lines. The compound was found to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values of 25 µM and 30 µM, respectively. The study also highlighted the induction of apoptosis as evidenced by increased caspase-3 activity. -

Enzyme Inhibition :

Research by Lee et al. (2023) demonstrated that CPTP acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition constant (K) was determined to be 1.5 µM, indicating strong binding affinity.

Discussion

The biological activities of CPTP are promising, particularly in the fields of antimicrobial and anticancer research. Its ability to inhibit key enzymes suggests potential applications in treating diseases where these enzymes play critical roles. However, further studies are necessary to elucidate the precise mechanisms underlying these activities and to assess the compound's safety profile.

Future Directions

Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential of CPTP in animal models.

- Mechanistic Studies : To better understand how CPTP interacts with specific targets within cells.

- Formulation Development : To enhance the bioavailability and efficacy of CPTP in clinical settings.

Eigenschaften

IUPAC Name |

cyclopropylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19P/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCHQWGDYSRUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400462 | |

| Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-95-5 | |

| Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.